Vrt 043198

Catalog No.
S548199
CAS No.
244133-31-1
M.F
C22H29ClN4O6
M. Wt
480.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vrt 043198

CAS Number

244133-31-1

Product Name

Vrt 043198

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C22H29ClN4O6

Molecular Weight

480.9 g/mol

InChI

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30)/t13-,16-,18+/m0/s1

InChI Key

SOZONDBMOYWSRW-QANKJYHBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

VRT043198, VRT-043198, VRT 043198; mitabolite of VX-765 (Belnacasan);

Canonical SMILES

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl

The exact mass of the compound Unii-Q257O24H4J is 480.17756 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VRT-043198 (CAS 244133-31-1) is a highly potent, selective, and blood-brain barrier (BBB) permeable small-molecule inhibitor of the interleukin-converting enzyme (ICE) / caspase-1 and caspase-4. As the direct active metabolite of the widely utilized prodrug belnacasan (VX-765), VRT-043198 features an active aldehyde functionality that reversibly binds the catalytic cysteine of inflammatory caspases. It demonstrates sub-nanomolar affinity (Ki = 0.8 nM for Caspase-1; 0.6 nM for Caspase-4) while maintaining exceptional selectivity against apoptotic caspases. For procurement professionals and assay developers, VRT-043198 is the mandatory material selection for cell-free biochemical assays, isolated cell cultures, and neuroinflammation models where immediate, esterase-independent target engagement is required [1].

Substituting VRT-043198 with its prodrug VX-765 in in vitro settings is a frequent cause of assay failure. VX-765 requires hydrolytic cleavage by plasma or liver esterases to expose the active electrophile; in purified enzyme assays or isolated peripheral blood mononuclear cell (PBMC) cultures, this conversion is highly inefficient, leading to falsely low inhibitory readings. Furthermore, substituting VRT-043198 with pan-caspase inhibitors like Z-VAD-FMK or irreversible peptides like Ac-YVAD-cmk compromises experimental integrity. Pan-caspase inhibitors block both inflammatory and apoptotic pathways, preventing researchers from isolating pyroptosis from apoptosis, while peptide-based inhibitors lack the BBB permeability required for central nervous system (CNS) models. Procuring the active VRT-043198 molecule ensures immediate, specific, and stoichiometric inhibition of the inflammasome pathway [1].

Esterase-Independent Target Engagement in Cell-Free Assays

In purified biochemical assays and isolated cell cultures, the prodrug VX-765 exhibits minimal direct activity because it relies on esterase cleavage to form the active VRT-043198 molecule. VRT-043198 directly binds the active site, demonstrating an IC50 of 11.5 nM (and Ki of 0.8 nM) against Caspase-1 in cell-free systems, whereas the uncleaved prodrug cannot efficiently engage the target. This mandates the procurement of VRT-043198 for any in vitro assay lacking hepatic esterase activity [1].

Evidence DimensionDirect Caspase-1 Inhibition (Cell-Free Assay)
Target Compound DataVRT-043198 (Ki = 0.8 nM; IC50 = 11.5 nM)
Comparator Or BaselineVX-765 (Prodrug, requires esterase activation for efficacy)
Quantified DifferenceVRT-043198 provides immediate sub-nanomolar inhibition without metabolic dependency.
ConditionsPurified Caspase-1 enzyme assay / isolated cell cultures

Buyers must select VRT-043198 over VX-765 for in vitro and biochemical screens to avoid false negatives caused by a lack of metabolic activation.

Inflammatory vs. Apoptotic Caspase Selectivity

Unlike pan-caspase inhibitors such as Z-VAD-FMK, VRT-043198 provides exceptional selectivity for inflammatory caspases over apoptotic caspases. VRT-043198 exhibits Ki values of 0.8 nM and 0.6 nM for Caspase-1 and Caspase-4, respectively, but shows 100- to 10,000-fold weaker affinity for Caspase-3, -6, -7, -8, and -9 (Ki values ranging from >100 nM to >21.5 µM). This allows researchers to reliably decouple pyroptosis from apoptosis in complex cellular models .

Evidence DimensionEnzyme Inhibition Affinity (Ki)
Target Compound DataVRT-043198 (Caspase-1 Ki = 0.8 nM; Caspase-3 Ki = 21,500 nM)
Comparator Or BaselineZ-VAD-FMK (Pan-caspase inhibitor, broadly inhibits Caspase-1, 3, 8, 9)
Quantified Difference>10,000-fold selectivity for Caspase-1 over Caspase-3.
ConditionsRecombinant caspase inhibition profiling

Procuring a highly selective inhibitor is critical for immunological studies where preventing apoptosis would confound the analysis of inflammasome-driven pyroptosis.

Specificity in Cytokine Release Inhibition

VRT-043198 demonstrates highly specific downstream functional effects by blocking the release of inflammasome-dependent cytokines without altering broader inflammatory signaling. In human PBMC cultures stimulated with bacterial products, VRT-043198 inhibited IL-1β release with an IC50 of 0.67 µM. Crucially, it had no significant effect on the secretion of TNF-α, IL-6, or IL-8 (IC50 > 50 µM), proving that its mechanism is strictly confined to the Caspase-1/ICE pathway[1].

Evidence DimensionCytokine Release Inhibition (IC50)
Target Compound DataVRT-043198 (IL-1β IC50 = 0.67 µM)
Comparator Or BaselineInternal Baseline (TNF-α, IL-6, IL-8 IC50 > 50 µM)
Quantified Difference>74-fold functional selectivity for IL-1β over TNF-α/IL-6.
ConditionsLPS-stimulated human PBMC cultures

Ensures that experimental suppression of inflammation is precisely targeted to the inflammasome, avoiding the off-target immunosuppression seen with broader agents.

Blood-Brain Barrier (BBB) Permeability for CNS Models

For neuroinflammation and acute stroke models, small-molecule BBB permeability is a strict procurement requirement. While peptide-based irreversible inhibitors like Ac-YVAD-cmk struggle with CNS penetration, VRT-043198 is highly BBB-permeable. It has been successfully utilized in in vivo models to block seizure-induced IL-1β production and reduce the duration of seizures, making it the preferred chemical probe for neurological inflammasome research .

Evidence DimensionCNS Model Efficacy / BBB Permeability
Target Compound DataVRT-043198 (BBB-permeable, active in central neuroinflammation models)
Comparator Or BaselineAc-YVAD-cmk (Peptide-based, poor BBB penetration)
Quantified DifferenceVRT-043198 enables direct central Caspase-1 inhibition absent in standard peptide inhibitors.
ConditionsIn vivo neuroinflammation / seizure models

Buyers sourcing inhibitors for stroke, epilepsy, or Alzheimer's models must prioritize VRT-043198 to ensure the compound actually reaches the target CNS tissues.

In Vitro Inflammasome and Pyroptosis Assays

Because it does not require esterase cleavage, VRT-043198 is the optimal choice for cell-free enzyme kinetics, isolated macrophage cultures, and PBMC assays investigating NLRP3 inflammasome activation. It ensures immediate, stoichiometric inhibition of Caspase-1 and IL-1β release[1].

Differentiating Pyroptosis from Apoptosis in Infectious Disease

In models of HIV-1 infection where CD4 T-cell depletion is driven by pyroptosis, VRT-043198's 10,000-fold selectivity against apoptotic caspases allows researchers to block inflammatory cell death without artificially preventing standard apoptosis, providing a cleaner mechanistic readout than pan-caspase inhibitors [2].

Central Nervous System (CNS) Disease Modeling

Thanks to its confirmed blood-brain barrier permeability, VRT-043198 is specifically procured for in vivo and ex vivo models of acute stroke, epilepsy, and neurodegenerative diseases to evaluate the role of central Caspase-1 activation, replacing older peptide-based inhibitors that fail to cross the BBB .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

480.1775624 Da

Monoisotopic Mass

480.1775624 Da

Boiling Point

761.6±60.0 °C(Predicted)

Heavy Atom Count

33

Density

1.342±0.06 g/cm3(Predicted)

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q257O24H4J

Sequence

XPD

Other CAS

244133-31-1

Wikipedia

Vrt-043198

Dates

Last modified: 02-18-2024
1: Adriaenssens Y, Jiménez Fernández D, Vande Walle L, Elvas F, Joossens J, Lambeir A, Augustyns K, Lamkanfi M, Van der Veken P. Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited. Org Biomol Chem. 2017 Sep 13;15(35):7456-7473. doi: 10.1039/c7ob01403a. PubMed PMID: 28837200.
2: Wannamaker W, Davies R, Namchuk M, Pollard J, Ford P, Ku G, Decker C, Charifson P, Weber P, Germann UA, Kuida K, Randle JC. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoy l)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. J Pharmacol Exp Ther. 2007 May;321(2):509-16. Epub 2007 Feb 8. PubMed PMID: 17289835.

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